molecular formula C8H8ClNO B14636326 (1-Chloro-1-nitrosoethyl)benzene CAS No. 53441-57-9

(1-Chloro-1-nitrosoethyl)benzene

Cat. No.: B14636326
CAS No.: 53441-57-9
M. Wt: 169.61 g/mol
InChI Key: ZRBFHLMUJFWDCK-UHFFFAOYSA-N
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Description

(1-Chloro-1-nitrosoethyl)benzene is an organic compound with the molecular formula C₈H₈ClNO It is characterized by the presence of a benzene ring substituted with a chloro and a nitroso group on the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Chloro-1-nitrosoethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form (1-chloroethyl)benzene. This intermediate is then treated with nitrosyl chloride to introduce the nitroso group, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-1-nitrosoethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles, such as hydroxide ions, to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles like hydroxide ions; reactions often conducted in polar solvents such as water or alcohols.

Major Products Formed

    Oxidation: (1-Chloro-1-nitroethyl)benzene

    Reduction: (1-Chloro-1-aminoethyl)benzene

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Chloro-1-nitrosoethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (1-Chloro-1-nitrosoethyl)benzene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chloro group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (1-Chloro-1-nitrosoethyl)benzene: Unique due to the presence of both chloro and nitroso groups on the same carbon atom.

    (1-Chloro-1-nitroethyl)benzene: Similar structure but with a nitro group instead of a nitroso group.

    (1-Chloro-1-aminoethyl)benzene: Contains an amino group instead of a nitroso group.

    (1-Chloro-1-hydroxyethyl)benzene: Features a hydroxy group in place of the nitroso group.

Uniqueness

The presence of the nitroso group allows for redox activity, while the chloro group provides a site for nucleophilic substitution, making it a versatile compound in synthetic chemistry and research .

Properties

CAS No.

53441-57-9

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

(1-chloro-1-nitrosoethyl)benzene

InChI

InChI=1S/C8H8ClNO/c1-8(9,10-11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

ZRBFHLMUJFWDCK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(N=O)Cl

Origin of Product

United States

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